(2-Ethoxyethyl)cyclohexane

Description

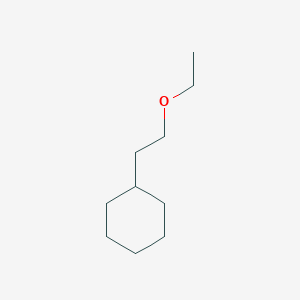

(2-Ethoxyethyl)cyclohexane is a cyclohexane derivative featuring an ethoxyethyl (-CH2CH2-OCH2CH3) substituent. Ether-functionalized cyclohexanes, such as this compound, typically exhibit higher boiling points compared to alkyl-substituted cyclohexanes due to dipole-dipole interactions . The ethoxyethyl group may enhance solubility in both hydrophobic and hydrophilic environments, making it versatile for industrial applications.

Properties

IUPAC Name |

2-ethoxyethylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-2-11-9-8-10-6-4-3-5-7-10/h10H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGFUKAARRHOLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90493927 | |

| Record name | (2-Ethoxyethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65818-37-3 | |

| Record name | (2-Ethoxyethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyethyl)cyclohexane typically involves the reaction of cyclohexanol with ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Another method involves the reaction of cyclohexylmagnesium bromide with ethylene oxide, followed by hydrolysis to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyethyl)cyclohexane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it to cyclohexane derivatives with different functional groups.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxyethyl group is replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are commonly used in substitution reactions.

Major Products Formed

Oxidation: Cyclohexanone, cyclohexanoic acid.

Reduction: Cyclohexanol, cyclohexane.

Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Ethoxyethyl)cyclohexane has several applications in scientific research:

Chemistry: Used as a solvent and intermediate in organic synthesis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals .

Mechanism of Action

The mechanism of action of (2-Ethoxyethyl)cyclohexane involves its interaction with specific molecular targets and pathways. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

*Calculated molecular weights based on formula.

Functional Group Impact on Properties

- Ether vs. Alkyl Halide : this compound’s ether group confers greater chemical stability compared to the reactive chloroethyl group in (2-Chloroethyl)cyclohexane, which undergoes nucleophilic substitutions . Ethers also lack the toxicity risks associated with chlorinated compounds.

- Ether vs. Alcohol: Cyclohexanemethanol’s hydroxyl group enables hydrogen bonding, leading to higher boiling points and water solubility compared to the ether-based this compound .

- Ether vs. Alkane: Methylcyclohexane’s non-polar nature makes it less dense and less viscous than this compound, which has polar ether linkages .

Biological Activity

(2-Ethoxyethyl)cyclohexane, a compound with the chemical formula C₁₀H₁₄O, has garnered attention for its potential biological activities and applications in various fields. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

This compound can undergo several chemical reactions, which are critical for understanding its biological interactions:

- Oxidation : This compound can be oxidized to form ketones or carboxylic acids, such as cyclohexanone and cyclohexanoic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .

- Reduction : It can be reduced to generate cyclohexanol or cyclohexane derivatives using reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) .

- Substitution : Nucleophilic substitution reactions can occur, replacing the ethoxyethyl group with other nucleophiles such as halides or amines .

The biological activity of this compound may involve interactions with specific molecular targets, including enzymes and receptors. These interactions can lead to various biological effects, which are essential for its therapeutic potential .

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibition of growth, particularly against Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes .

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound were assessed using the MTT assay on different cell lines. Results indicated that at lower concentrations, the compound did not significantly affect cell viability; however, higher concentrations led to increased cytotoxicity. This suggests a dose-dependent relationship in its biological activity .

Case Studies

- Toxicogenomic Profiling : A toxicogenomic study compared this compound with other plasticizers. It was found that while some plasticizers caused significant gene expression changes, this compound exhibited a relatively benign profile, indicating lower toxicity .

- Long-term Toxicity Studies : In chronic exposure studies on rats, no adverse effects were observed even at high doses over extended periods. This indicates a favorable safety profile for potential applications in food contact materials and other consumer products .

Table 1: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.